3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWLEMAUXSPGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167400-97-5 | |
| Record name | 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and SMILES of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
Executive Summary
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is a specialized aliphatic sulfonyl chloride widely utilized in medicinal chemistry as a robust building block for sulfonamide synthesis. Its structural core—a cyclobutane ring substituted with a difluoromethyl (
This guide provides a comprehensive technical analysis of this molecule, focusing on its structural properties, validated synthetic pathways, and application in drug discovery. It is designed to serve as a self-validating protocol for researchers requiring high-fidelity data for lead optimization.
Structural Identity & Physicochemical Profile[1]
Nomenclature & Identifiers
-
IUPAC Name: 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride[1]
-
CAS Registry Number: 2167400-97-5[2]
-
Molecular Formula:
[2] -
Molecular Weight: 204.62 g/mol [2]
Chemical Structure Strings
To ensure interoperability with cheminformatics software (RDKit, Schrödinger, ChemDraw), use the following standardized strings:
| Format | String |
| Canonical SMILES | FC(F)C1CC(C1)S(=O)(=O)Cl |
| Isomeric SMILES (Trans) | FC(F)[C@H]1CS(=O)(=O)Cl (Example stereoisomer) |
| InChI Key | Standard InChI Key generation required based on specific isomer |
Stereochemical Considerations
The 1,3-disubstitution pattern on the cyclobutane ring creates geometric isomerism. The commercial reagent is often supplied as a mixture of cis and trans isomers unless specified otherwise.
-
Cis-isomer: The
and groups reside on the same face of the puckered cyclobutane ring. -
Trans-isomer: The groups reside on opposite faces.
-
Implication: The trans isomer typically exhibits lower steric strain and different solubility profiles. When developing structure-activity relationships (SAR), separation of these isomers post-coupling is often required to isolate the bioactive conformer.
Synthetic Methodology (Expert Protocol)
Direct chlorosulfonylation of cyclobutanes is often low-yielding due to ring strain and lack of regioselectivity. The industry-standard "Best Practice" route utilizes a Thioacetate Displacement-Oxidation sequence . This method ensures regiochemical fidelity and high yields.
Reaction Workflow Diagram
The following diagram outlines the logical flow from the alcohol precursor to the final sulfonyl chloride.
Figure 1: Validated synthetic pathway via thioacetate intermediate.
Step-by-Step Protocol
Step 1: Activation of the Alcohol
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) enables nucleophilic attack.
-
Dissolve 3-(difluoromethyl)cyclobutan-1-ol (1.0 eq) in anhydrous DCM.
-
Cool to 0°C under
atmosphere. -
Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir for 2 hours. Aqueous workup yields the crude mesylate.[3]
Step 2: Thioacetate Displacement
Rationale: Potassium thioacetate (KSAc) is a potent nucleophile that introduces the sulfur atom while protecting it from premature oxidation.
-
Dissolve the crude mesylate in DMF (0.5 M concentration).
-
Add Potassium Thioacetate (1.5 eq).
-
Heat to 60°C for 4–6 hours (Monitor by TLC/LCMS).
-
Critical Control Point: Ensure complete consumption of mesylate to prevent side reactions.
-
Extract with EtOAc/Brine to isolate the Thioacetate intermediate.
Step 3: Oxidative Chlorination
Rationale: Converting the masked thiol directly to sulfonyl chloride using N-chlorosuccinimide (NCS) under acidic conditions avoids harsh chlorine gas (
-
Suspend N-chlorosuccinimide (NCS, 4.0 eq) in Acetonitrile/2M HCl (5:1 ratio).
-
Cool to 0°C.
-
Add the Thioacetate solution dropwise (Exothermic reaction—control temperature <10°C).
-
Stir for 1 hour at 0°C.
-
Workup: Dilute with water, extract immediately with DCM. Wash organic layer with bisulfite (to remove excess oxidant) and bicarbonate.
-
Storage: Concentrate in vacuo at low temperature (<30°C). Store under inert gas at -20°C.
Reactivity & Handling
Stability Profile
Sulfonyl chlorides are electrophilic species prone to hydrolysis.
-
Moisture Sensitivity: High. Hydrolyzes to the corresponding sulfonic acid (
) upon exposure to atmospheric moisture. -
Thermal Stability: Moderate. Avoid temperatures >50°C during concentration to prevent
extrusion (desulfonylation), although cyclobutane sulfonyl chlorides are generally more robust than their cyclopropane counterparts.
Application: Sulfonamide Synthesis
The primary utility of this building block is in the synthesis of sulfonamides via the Schotten-Baumann conditions or anhydrous coupling.
Standard Coupling Protocol:
-
Solvent: DCM or THF (Anhydrous).
-
Base: Pyridine (as solvent/base) or DIPEA (1.2 eq) with DMAP (cat.).
-
Observation: The reaction is usually rapid (30 min – 2 hrs) at room temperature.
Medicinal Chemistry Applications
The "Fluorine Effect"
The 3-difluoromethyl group is not merely a lipophilic handle; it acts as a bioisostere for hydroxyl (
-
H-Bonding: The
bond can act as a weak hydrogen bond acceptor, potentially interacting with protein residues in a binding pocket. -
Metabolic Stability: The
group blocks metabolic oxidation at the 3-position of the cyclobutane ring, extending the half-life ( ) of the parent drug molecule compared to a simple cyclobutyl or 3-methylcyclobutyl analog.
Bioisosteric Replacement
This scaffold is frequently used to replace:
-
Isopropyl groups: Similar steric bulk but lower lipophilicity (
) and higher metabolic stability. -
Phenyl rings: To reduce aromatic ring count (Fsp3 saturation), improving solubility and reducing "flatness" of the molecule.
References
-
Grygorenko, O. O., et al. (2023).[3][4] "Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks." ChemRxiv. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021).[5] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation." JACS Au. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride (C5H7ClF2O2S) [pubchemlite.lcsb.uni.lu]
- 2. 2167400-97-5|3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3-(Bromomethyl)-1,1-difluorocyclobutane 1252934-30-7 [sigmaaldrich.com]
Role of 3-(difluoromethyl)cyclobutane moiety in medicinal chemistry
The Role of 3-(Difluoromethyl)cyclobutane Moiety in Medicinal Chemistry[1][2][3][4][5]
Executive Summary: The "Vector-Defined" Bioisostere
The 3-(difluoromethyl)cyclobutane moiety represents a sophisticated tool in modern medicinal chemistry, bridging the gap between steric bulk, lipophilicity, and metabolic stability. Unlike the ubiquitous gem-dimethyl or tert-butyl groups, this scaffold offers two distinct advantages:
-
Vector Control: The rigid cyclobutane ring allows for precise spatial orientation of the difluoromethyl (
) group relative to the pharmacophore (cis/trans isomerism), enabling "linear" or "bent" vector exploration. -
Lipophilic H-Bonding: The
group acts as a lipophilic hydrogen bond donor (HBD), capable of interacting with backbone carbonyls or solvent waters, a property lacks.
This guide details the physicochemical rationale, synthetic pathways, and strategic application of this moiety in lead optimization.
Physicochemical Profiling & Structural Logic
The "Lipophilic Hydrogen Bond Donor" Concept
While fluorine is generally considered lipophilic, the
-
H-Bond Acidity:
has an H-bond acidity ( ) of ~0.10–0.12, comparable to aromatic amines or thiols, allowing it to replace hydroxyl groups (-OH) to improve permeability while retaining key interactions. -
Lipophilicity (
): Replacing a tert-butyl group with a 3-(difluoromethyl)cyclobutyl group typically increasesngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> by 0.4–0.5 units .[1] This is often a trade-off accepted to gain metabolic stability or specific vector alignment.
Conformational Bias: The Puckered Ring
Cyclobutane is not planar; it adopts a "puckered" conformation (~30° dihedral angle) to relieve torsional strain.
-
Cis-Isomer: Substituents at 1 and 3 are pseudo-equatorial/pseudo-axial. This creates a "bent" vector, often mimicking the curvature of a phenyl ring or a proline turn.
-
Trans-Isomer: Substituents are pseudo-equatorial/pseudo-equatorial. This creates a "linear" vector, extending the pharmacophore into deep hydrophobic pockets, analogous to a para-substituted phenyl ring but with sp³ character (Fsp³).
Metabolic Stability
The primary driver for adopting this moiety is the blocking of metabolic soft spots .
-
Mechanism: tert-Butyl groups are prone to CYP450-mediated oxidation at the methyl groups (
abstraction). -
Solution: The cyclobutane ring removes the labile methyl hydrogens. The
group further deactivates the scaffold via electron withdrawal, protecting the adjacent ring carbons from oxidation.
| Property | tert-Butyl | 3-( | Impact |
| Hybridization | sp³ (flexible rotation) | sp³ (rigid/puckered) | Defined vector |
| Volume (ų) | ~150 | ~171 | Slightly larger bulk |
| Metabolic Liability | High (Methyl oxidation) | Low (Blocked/Deactivated) | Extended |
| H-Bond Donor | No | Yes (Weak) | Potential potency gain |
Synthetic Accessibility & Protocols
The synthesis of 3-(difluoromethyl)cyclobutane derivatives typically proceeds from 3-oxocyclobutanecarboxylic acid or 3-methoxycarbonylcyclobutane-1-carboxylic acid . The key challenge is the selective introduction of the
Synthesis Workflow (DOT Diagram)
The following diagram outlines the standard route to the key building block: 3-(difluoromethyl)cyclobutane-1-carboxylic acid .
Figure 1: Synthetic pathway for generating the 3-(difluoromethyl)cyclobutane scaffold. Route A is preferred for direct 3-substitution.
Detailed Protocol: Deoxofluorination of the Aldehyde Precursor
Context: Converting 3-(formyl)cyclobutanecarboxylate to the difluoromethyl analog.
Reagents:
-
Substrate: Methyl 3-formylcyclobutanecarboxylate (1.0 eq)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 eq)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Quench: Saturated
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the aldehyde substrate in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (acetone/dry ice bath). Critical: Low temperature prevents elimination side reactions. -
Addition: Dropwise add DAST (1.5 eq) via syringe. The rate should be controlled to maintain the internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–6 hours. Monitor by TLC or 19F-NMR (look for doublet of doublets around -110 to -130 ppm).
-
Quenching: Cool the mixture back to 0°C. Very slowly add saturated aqueous
. Caution: Vigorous gas evolution ( ) will occur. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The
group is less polar than the aldehyde; the product typically elutes earlier. -
Isomer Separation: If the starting material was a mixture, the cis and trans isomers of the difluoromethyl product can often be separated at this stage due to significant differences in their dipole moments.
Strategic Applications & Case Studies
Bioisosteric Replacement of tert-Butyl
In programs targeting receptors with hydrophobic pockets (e.g., GPCRs, Nuclear Receptors), the tert-butyl group is a common but metabolically labile anchor.
-
Case Study Logic: Replacing t-Bu with 3-(
)-cyclobutyl maintains the steric fill (~171 ų vs 150 ų) but removes the CYP-labile methyl protons. -
Result: The resulting analog often shows improved microsomal stability (
reduction) while maintaining potency. The increase must be managed by solubilizing groups elsewhere in the molecule.
Vector-Driven Design (GABA & Kinase Inhibitors)
The rigid geometry of the cyclobutane ring is used to orient the H-bond donating
-
GABA Analogs: 3-substituted cyclobutanes serve as rigidified GABA bioisosteres. The
group can mimic the distal carboxylate's H-bonding capacity in a bio-neutral form (isostere of the carboxylic acid or tetrazole). -
Kinase Inhibitors: In "Type II" kinase inhibitors, the linker region often requires a specific bend. The cis-3-(
)-cyclobutyl moiety provides a defined "kink" that can position the inhibitor into the back pocket, with the potentially engaging the "gatekeeper" residue or the catalytic spine.
Decision Matrix: When to use this moiety?
Figure 2: Strategic decision matrix for deploying the 3-(difluoromethyl)cyclobutane moiety.
References
-
Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link
-
Demchuk, O. P. et al. (2023).[6] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Link
-
Levterov, V. V. et al. (2018).[7] Synthesis and Properties of 3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks. ResearchGate/ChemRxiv. (Contextual grounding for synthesis protocols).
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]
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- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Advanced Bioisosteric Profiling: The Difluoromethyl Cyclobutane Motif
Executive Summary: The Convergence of Rigidity and Lipophilicity
In modern medicinal chemistry, the difluoromethyl cyclobutane motif represents a high-value intersection between two dominant design strategies: conformational restriction and bioisosteric modulation of hydrogen bonding. While the difluoromethyl group (
This guide details the physicochemical rationale, validated synthetic protocols, and application strategies for this motif. It is designed for medicinal chemists seeking to optimize potency, metabolic stability, and permeability in lead series where traditional tert-butyl or polar moieties fail.
Physicochemical Rationale
The utility of the difluoromethyl cyclobutane moiety stems from its ability to modulate three critical parameters simultaneously: Lipophilicity (LogD) , Acidity (
The Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl group (
-
H-Bond Acidity: The
proton has a hydrogen bond acidity ( ) significantly lower than an -OH group but sufficient to maintain key interactions with backbone carbonyls or acceptor residues in a binding pocket. -
Lipophilicity Trade-off: Replacing an -OH with
typically increases LogP by ~0.5–1.0 units, improving membrane permeability while avoiding the "solubility cliff" often seen with full alkyl replacements.
Inductive Modulation on the Cyclobutane Ring
When attached to a cyclobutane ring, the
Table 1: Comparative
| Motif ( | Structure | ||||
| Unsubstituted | Cyclobutyl-H | 4.79 | Ref | 10.69 | Ref |
| Fluoromethyl | Cyclobutyl- | 4.05 | -0.74 | 9.05 | -1.64 |
| Difluoromethyl | Cyclobutyl- | 3.45 | -1.34 | 7.80 | -2.89 |
| Trifluoromethyl | Cyclobutyl- | 2.92 | -1.87 | 5.29 | -5.40 |
Data synthesized from Demchuk & Grygorenko, J. Org. Pharm. Chem. 2023.[1][2][3]
Key Insight: The
Synthetic Protocol: Scalable Deoxyfluorination
The most robust route to 1-(difluoromethyl)cyclobutane building blocks avoids the use of unstable radical precursors, relying instead on the deoxyfluorination of aldehydes. The following protocol is validated for multi-gram scale synthesis.
Pathway Diagram
The following DOT diagram illustrates the divergent synthesis of Acid and Amine building blocks from a common precursor.
Figure 1: Divergent synthesis of difluoromethyl cyclobutane building blocks.
Detailed Methodology: Synthesis of 1-(Difluoromethyl)cyclobutanamine HCl
Prerequisites:
-
Reagents: Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, Oxalyl chloride, DMSO, Morpholinosulfur trifluoride (Morph-DAST), Diphenylphosphoryl azide (DPPA).
-
Safety: DAST reagents can generate HF; use exclusively in a well-ventilated fume hood with HF-compatible glassware/plasticware.
Step 1: Swern Oxidation to Aldehyde
-
Cool a solution of oxalyl chloride (1.2 equiv) in dry DCM to -78°C.
-
Add DMSO (2.4 equiv) dropwise; stir for 15 min.
-
Add ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 equiv) in DCM dropwise. Stir for 45 min at -78°C.
-
Add
(5.0 equiv) and allow the mixture to warm to room temperature (RT). -
Quench with saturated
, extract with DCM, and concentrate to yield the crude aldehyde. Note: Use immediately due to potential instability.
Step 2: Deoxyfluorination (The Critical Step)
-
Dissolve the crude aldehyde in anhydrous DCM under Argon.
-
Cool to 0°C. Add Morph-DAST (1.5 equiv) dropwise. Morph-DAST is preferred over DAST for better thermal stability.
-
Allow to warm to RT and stir for 12–24 hours.
-
Quench: Pour slowly into saturated aqueous
at 0°C (Caution: evolution). -
Extract with DCM, dry over
, and purify via silica gel chromatography (Hexane/EtOAc) to obtain ethyl 1-(difluoromethyl)cyclobutanecarboxylate .
Step 3: Functional Group Manipulation (Amine Synthesis)
-
Hydrolysis: Treat the ester with
(2 equiv) in THF/ (3:1) at RT for 4h. Acidify to pH 2 and extract to get the carboxylic acid. -
Curtius Rearrangement: Dissolve the acid in toluene. Add
(1.1 equiv) and DPPA (1.05 equiv). Heat to 80°C for 2h (isocyanates formation). -
Add tert-butanol (excess) and reflux for 12h to form the Boc-protected amine.
-
Deprotection: Treat with 4M HCl in dioxane to yield 1-(difluoromethyl)cyclobutanamine hydrochloride .
Medicinal Chemistry Applications
The difluoromethyl cyclobutane motif is not merely a spacer; it is a functional pharmacophore.
Case Studies in Bioisosterism
A. Replacement of tert-Butyl Groups (Metabolic Hardening) The tert-butyl group is metabolically vulnerable to oxidation (creating an alcohol). Replacing it with a 1-(difluoromethyl)cyclobutyl group maintains the steric bulk (Van der Waals volume) while blocking CYP450 oxidation sites.
-
Application: Used in CB2 receptor antagonists to improve metabolic stability while maintaining hydrophobic pocket filling.
B. Modulation of Kinase Inhibitors (IRAK-4) In the development of IRAK-4 inhibitors (e.g., analogs related to Zimlovisertib), fluorinated cycloalkyl groups are used to tune the electronics of the amide/lactam core.
-
Mechanism:[4] The electron-withdrawing nature of the
group on the cyclobutane ring reduces the electron density of the attached amide nitrogen. This can enhance the hydrogen bond donor capability of the NH, strengthening the interaction with the kinase hinge region (e.g., Valine or Hinge residue). -
Outcome: Enhanced potency (
) and selectivity profiles compared to non-fluorinated analogs.
Decision Logic for Motif Selection
Use the following logic tree to determine when to deploy this motif in your lead optimization campaign.
Figure 2: Strategic deployment of the difluoromethyl cyclobutane motif.
References
-
Demchuk, O. P.; Grygorenko, O. O. (2023).[5] "The Synthesis and Acid-Base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9.[5] [2][5]
-
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Wright, S. W. et al. (2020). "In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833)." Journal of Medicinal Chemistry, 63(22), 13326–13337.
Sources
- 1. Synthesis and SAR studies of 2-oxoquinoline derivatives as CB2 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Introduction: The Emerging Role of Fluorinated Cyclobutanes in Drug Discovery
An In-depth Technical Guide to 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. While experimental physicochemical data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers. The guide covers predicted physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, recommended analytical characterization techniques, and essential safety and handling procedures. The inclusion of the difluoromethylated cyclobutane motif is of high interest to the pharmaceutical industry for its ability to modulate compound properties such as metabolic stability and lipophilicity.[1][2][3] This guide serves as a foundational resource for scientists and drug development professionals working with this and similar novel fluorinated scaffolds.
The incorporation of fluorine atoms and fluoroalkyl groups into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[3] The cyclobutane scaffold, as a small, sp³-rich, three-dimensional motif, has gained increasing popularity for its ability to introduce conformational rigidity and explore novel chemical space.[2][3] The combination of a difluoromethyl group and a cyclobutane ring in a single building block, such as 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride, presents a compelling synthon for the development of new therapeutic agents.[1][4] The sulfonyl chloride functional group is a versatile handle for further chemical transformations, enabling the synthesis of sulfonamides, sulfonate esters, and other key functionalities in drug candidates.[5]
Physicochemical and Structural Data
Direct experimental data for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is not extensively reported. However, based on its chemical structure and data from analogous compounds, we can predict its key physicochemical properties.
Structural Information
| Property | Value | Source |
| Molecular Formula | C₅H₇ClF₂O₂S | [6] |
| Molecular Weight | 203.98 g/mol | [6] |
| Canonical SMILES | C1C(CC1S(=O)(=O)Cl)C(F)F | [6] |
| InChI | InChI=1S/C5H7ClF2O2S/c6-11(9,10)4-1-3(2-4)5(7)8/h3-5H,1-2H2 | [6] |
| InChIKey | LJWLEMAUXSPGTL-UHFFFAOYSA-N | [6] |
| CAS Number | 2167400-97-5 | [7] |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Low-melting solid or liquid | Based on analogs like 4-(Trifluoromethyl)benzenesulfonyl chloride which is a low melting solid.[8] |
| Boiling Point | Not available | Expected to be distillable under reduced pressure. |
| Melting Point | Not available | Likely to be a low-melting solid. |
| Density | > 1 g/mL | Fluorinated compounds typically have higher densities. For comparison, 1-(Trifluoromethyl)cyclobutanecarboxylic acid has a density of 1.330 g/mL. |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Reactive with protic solvents (e.g., water, alcohols). | Sulfonyl chlorides are generally soluble in aprotic organic solvents and reactive towards protic solvents. |
| XlogP | 2.1 | [6] |
Proposed Synthesis and Experimental Protocol
Caption: Proposed synthetic workflow for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Difluoromethyl)cyclobutanamine from 3-(Difluoromethyl)cyclobutane-1-carboxylic acid
This transformation can be achieved via a Curtius rearrangement.
-
Acid Chloride Formation: To a solution of 3-(Difluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Azide Formation: The crude acid chloride is dissolved in a suitable solvent like acetone or THF. A solution of sodium azide (1.5 eq) in water is added dropwise at 0 °C. The reaction is stirred for 1-2 hours at this temperature.
-
Curtius Rearrangement: The reaction mixture is diluted with toluene and heated to reflux (around 110 °C) until the acyl azide is fully converted to the isocyanate, which can be monitored by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Amine Formation: The isocyanate solution is cooled and treated with an aqueous acid (e.g., 2M HCl) and heated to hydrolyze the isocyanate to the corresponding amine. After cooling, the aqueous layer is washed with an organic solvent (e.g., ether), basified with a strong base (e.g., NaOH), and the product amine is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford 3-(Difluoromethyl)cyclobutanamine.
Step 2: Synthesis of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
This step involves a Sandmeyer-type reaction.
-
Diazotization: 3-(Difluoromethyl)cyclobutanamine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared by bubbling SO₂ gas through the solvent. Copper(II) chloride (catalytic amount) is added. This mixture is also cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by pouring it onto ice-water. The product is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride.
Caption: Recommended analytical workflow for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A triplet of triplets (tt) for the CHF₂ proton due to coupling with the two fluorine atoms and the adjacent methine proton. - Complex multiplets for the cyclobutane ring protons. |
| ¹³C NMR | - A triplet for the carbon of the CHF₂ group due to coupling with the two fluorine atoms. - Signals for the carbons of the cyclobutane ring. |
| ¹⁹F NMR | - A doublet of triplets (dt) for the two equivalent fluorine atoms, showing coupling to the geminal proton and the adjacent methine proton. |
| IR Spectroscopy | - Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group at approximately 1370 cm⁻¹ and 1180 cm⁻¹. - C-F stretching bands. |
| Mass Spectrometry (HRMS) | - The molecular ion peak [M]⁺ and characteristic isotopic pattern for chlorine will be observed, confirming the molecular formula. |
Safety and Handling
Sulfonyl chlorides are reactive compounds that require careful handling. While a specific Safety Data Sheet (SDS) for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is not widely available, the following precautions, based on similar compounds, should be strictly followed.[8][9]
-
Moisture Sensitive: Reacts with water, potentially liberating toxic gas (HCl).[8]
-
Lachrymator: May cause irritation to the eyes and respiratory tract.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]
-
Inert Atmosphere: For storage and reactions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[8][9]
Applications in Medicinal Chemistry
The 3-(difluoromethyl)cyclobutane motif is a valuable bioisostere for other commonly used groups in drug design.[1][10] Its incorporation can lead to improved metabolic stability and modulation of lipophilicity and pKa.[4][11] The sulfonyl chloride handle allows for the facile synthesis of a library of compounds, such as sulfonamides, which are a privileged scaffold in medicinal chemistry. This building block is therefore highly valuable for lead optimization campaigns in drug discovery programs targeting a wide range of diseases.
Conclusion
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is a promising building block for the synthesis of novel, fluorinated drug candidates. While detailed experimental data is currently sparse, this guide provides a solid foundation for researchers by outlining predicted properties, a robust synthetic strategy, and essential handling protocols based on established chemical knowledge. As the demand for novel fluorinated scaffolds continues to grow, the utility of reagents like 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride in advancing drug discovery programs is expected to increase significantly.
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The Cyclobutane Ring in Sulfonyl Chlorides: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of small, strained ring systems into molecular scaffolds has emerged as a powerful tactic in modern drug discovery. Among these, the cyclobutane moiety offers a unique combination of conformational rigidity and three-dimensional character that can significantly enhance the pharmacological profile of bioactive molecules. When this compact carbocycle is appended to the highly reactive sulfonyl chloride functional group, it creates a versatile building block primed for the construction of novel therapeutics. This technical guide provides a comprehensive exploration of sulfonyl chlorides bearing a cyclobutane ring, from their synthesis and reactivity to their impactful applications in medicinal chemistry. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and present case studies that underscore the value of this structural motif in the pursuit of innovative and effective drug candidates.
The Strategic Advantage of the Cyclobutane Motif in Drug Design
The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[1][2] Its puckered conformation provides a defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets by locking a molecule into a more bioactive conformation.[3][4] Key advantages of incorporating a cyclobutane ring include:
-
Enhanced Metabolic Stability: The replacement of metabolically labile groups with a chemically robust cyclobutane ring can significantly increase a drug's half-life.[1]
-
Improved Potency and Selectivity: The rigid nature of the cyclobutane scaffold can orient pharmacophoric elements in an optimal arrangement for target interaction, leading to increased potency and selectivity.[3] For instance, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which contains a cyclobutane group, is 3-fold and 19-fold more potent than its cyclopropyl and cyclopentyl analogs, respectively.[3]
-
Favorable Physicochemical Properties: Cyclobutanes can be used to fine-tune lipophilicity and other physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).[5]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, offering a way to modulate molecular properties while maintaining biological activity.[5]
When combined with the electrophilic sulfonyl chloride group, the resulting cyclobutane sulfonyl chlorides become powerful reagents for introducing these beneficial properties into a wide range of molecular architectures, most notably through the formation of sulfonamides.
Synthetic Strategies for Cyclobutane-Containing Sulfonyl Chlorides
The synthesis of sulfonyl chlorides bearing a cyclobutane ring can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern on the cyclobutane ring and the availability of starting materials.
From Halogenated Cyclobutanes via Grignard Reagents
A common and direct method for the synthesis of cyclobutane sulfonyl chlorides involves the reaction of a cyclobutyl Grignard reagent with sulfuryl chloride (SO₂Cl₂). This approach is particularly useful for preparing simple, unsubstituted or monosubstituted cyclobutane sulfonyl chlorides.
Conceptual Workflow:
Caption: Synthesis of Cyclobutanesulfonyl Chloride via a Grignard Reagent.
Experimental Protocol: Synthesis of Cyclobutanesulfonyl Chloride
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Slowly add a solution of bromocyclobutane (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Sulfonylation: In a separate flame-dried flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).
-
Reaction: Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cold sulfuryl chloride solution via a cannula, maintaining the temperature below -60 °C.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours. Cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude cyclobutanesulfonyl chloride is often used immediately in the next step without further purification due to its sensitivity to moisture.
From Cyclobutanecarboxylic Acids
Another versatile method involves the conversion of a cyclobutanecarboxylic acid to the corresponding sulfonyl chloride. This multi-step process offers the advantage of accessing a wider variety of substituted cyclobutane sulfonyl chlorides, as substituted cyclobutanecarboxylic acids can be prepared through various synthetic routes, including [2+2] cycloadditions.[6]
Conceptual Workflow:
Caption: Synthesis from a Cyclobutanecarboxylic Acid Derivative.
This transformation can also be achieved by first converting the carboxylic acid to a bromide, followed by lithium-halogen exchange and reaction with sulfur dioxide and then an oxidizing agent like sulfuryl chloride.[7]
[2+2] Cycloaddition Reactions
For the synthesis of highly functionalized or complex cyclobutane sulfonyl chlorides, photochemical or transition-metal-catalyzed [2+2] cycloaddition reactions represent a powerful strategy.[8][9] These reactions typically involve the cycloaddition of an alkene with a ketene or another suitable two-carbon component to form a cyclobutanone, which can then be further functionalized to introduce the sulfonyl chloride group. More directly, a photocatalytic [2+2] cycloaddition between pyridones or isoquinolones and ethenesulfonyl fluoride has been developed to provide cyclobutane-fused pyridinyl sulfonyl fluorides.[4]
Reactivity and Mechanistic Considerations
The core reactivity of cyclobutane sulfonyl chlorides is centered around the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, with the chloride ion acting as a good leaving group.
Sulfonamide Formation: The Cornerstone Reaction
The most significant reaction of cyclobutane sulfonyl chlorides in drug discovery is their reaction with primary or secondary amines to form sulfonamides.[10] This reaction is a robust and widely used method for forging a stable S-N bond.
General Reaction Scheme:
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Mechanistic Insight:
The sulfonylation of amines is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. While the exact mechanism can vary with the specific reactants and conditions, a stepwise addition-elimination pathway or a concerted Sₙ2-like mechanism are the most commonly proposed routes.[10] Microwave irradiation has been shown to accelerate this reaction, likely by activating the sulfonyl chloride and making the sulfonyl group more susceptible to nucleophilic attack.[11]
Experimental Protocol: Synthesis of N-Benzyl-cyclobutanesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of cyclobutanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane (DCM) to the cooled amine solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a separatory funnel containing 1M hydrochloric acid to neutralize the excess pyridine. Extract the product with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-cyclobutanesulfonamide.
Applications in Drug Discovery: Case Studies
The unique properties conferred by the cyclobutane ring have led to its incorporation into several drug candidates and approved drugs. The cyclobutane sulfonamide moiety, in particular, has proven to be a valuable pharmacophore.
| Compound/Drug | Therapeutic Area | Role of the Cyclobutane Moiety | Quantitative Data/Comparison | Reference |
| Boceprevir | Hepatitis C | P1 group in an HCV NS3/4A protease inhibitor. The cyclobutane provides an optimal rigid conformation for binding. | 3-fold more potent than the cyclopropyl analog and 19-fold more potent than the cyclopentyl analog. | [3] |
| Apalutamide | Prostate Cancer | Spirocyclic cyclobutane scaffold in an androgen receptor antagonist. | The cyclobutyl derivative shows comparable activity to the gem-dimethyl analog (enzalutamide). | [3] |
| Ivosidenib | Cancer (IDH1-mutant) | Replacement of a metabolically labile cyclohexane with a difluorocyclobutane amine. | Significantly improved metabolic stability, leading to a viable clinical candidate. | [3] |
| JAK1 Inhibitor (PF-04965842) | Autoimmune Diseases | A cis-1,3-cyclobutane diamine linker. | Conferred excellent potency and a 28-fold selectivity for JAK1 over JAK2. | [4] |
Logical Relationship of Cyclobutane in Drug Design:
Caption: Impact of the Cyclobutane Ring on Drug Properties.
Conclusion and Future Perspectives
Sulfonyl chlorides functionalized with a cyclobutane ring are more than just reactive chemical intermediates; they are strategic tools for the modern medicinal chemist. The inherent properties of the cyclobutane scaffold—its rigidity, three-dimensionality, and metabolic stability—provide a compelling rationale for its inclusion in drug design programs. The synthetic accessibility of cyclobutane sulfonyl chlorides, coupled with their straightforward reactivity to form stable sulfonamides, ensures their continued and expanding role in the development of novel therapeutics. As our understanding of the subtle interplay between molecular architecture and biological activity deepens, we can anticipate that the strategic deployment of the cyclobutane sulfonyl chloride motif will lead to the discovery of next-generation medicines with enhanced efficacy and safety profiles. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex, polysubstituted cyclobutane sulfonyl chlorides, further expanding the accessible chemical space for drug discovery.
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Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(3), 754-758. [Link]
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Ghosh, I., & Konig, B. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15035-15041. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides via Reaction of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride with Amines
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a detailed technical guide for the synthesis of N-substituted 3-(difluoromethyl)cyclobutane-1-sulfonamides. The incorporation of fluorinated aliphatic scaffolds, such as the difluoromethylcyclobutane moiety, is a validated strategy in medicinal chemistry for modulating pharmacokinetic and physicochemical properties.[1] The sulfonamide functional group is a cornerstone pharmacophore, present in a multitude of approved therapeutic agents.[2][3][4][5] This guide presents two robust, step-by-step protocols for the reaction of 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride with representative primary and secondary amines. We delve into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and comprehensive troubleshooting, offering researchers a reliable pathway to novel chemical entities for drug discovery and development programs.
Introduction and Scientific Context
The strategic introduction of fluorine into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity. The difluoromethylcyclobutane motif, in particular, serves as a valuable bioisosteric replacement for other common chemical groups, offering a unique three-dimensional profile.[1] When coupled with the sulfonamide functional group—a privileged scaffold in medicinal chemistry—the resulting molecules are of high interest for exploring new chemical space.[5]
The most direct and reliable method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][6] This application note provides validated protocols for this key transformation, using the novel building block 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride, enabling the synthesis of a diverse library of potential therapeutic agents.
Chemical Principles and Reaction Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6] A primary or secondary amine acts as the nucleophile, attacking this electrophilic sulfur center.
The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like pyridine or triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[6][7] While the precise mechanism can depend on the specific reactants and conditions, it is generally considered to proceed through a pathway involving an addition-elimination sequence.[6][8]
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocols
Safety Note: 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride is a reactive electrophile and should be handled with care in a chemical fume hood. It is corrosive and moisture-sensitive.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Reaction with a Primary Amine (Benzylamine)
This protocol details the synthesis of N-benzyl-3-(difluoromethyl)cyclobutane-1-sulfonamide.
Reaction Scheme: (Image of the reaction of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride with benzylamine to form N-benzyl-3-(difluoromethyl)cyclobutane-1-sulfonamide)
Table 1: Reagents for Protocol A
| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) |
|---|---|---|---|
| 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride | 208.65 | 1.0 | 209 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (116 µL) |
| Pyridine | 79.10 | 2.0 | 158 mg (161 µL) |
| Dichloromethane (DCM) | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride (209 mg, 1.0 mmol).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (5 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add pyridine (161 µL, 2.0 mmol) to the stirred solution, followed by the dropwise addition of benzylamine (116 µL, 1.1 mmol).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Dilute the reaction mixture with an additional 10 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
Protocol B: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-((3-(difluoromethyl)cyclobutyl)sulfonyl)morpholine.
Reaction Scheme: (Image of the reaction of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride with morpholine to form 4-((3-(difluoromethyl)cyclobutyl)sulfonyl)morpholine)
Table 2: Reagents for Protocol B
| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) |
|---|---|---|---|
| 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride | 208.65 | 1.0 | 209 mg |
| Morpholine | 87.12 | 1.2 | 105 mg (105 µL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 152 mg (209 µL) |
| Acetonitrile (ACN) | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride (209 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add a magnetic stir bar and cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add triethylamine (209 µL, 1.5 mmol), followed by the dropwise addition of morpholine (105 µL, 1.2 mmol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion. Secondary amines can be less reactive than primary amines, sometimes requiring longer reaction times.[3]
-
Work-up:
-
Remove the solvent (acetonitrile) under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Wash the organic layer sequentially with 1M HCl (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude material via recrystallization or silica gel chromatography as described in Protocol A.
Rationale for Experimental Choices
-
Solvent Selection: Anhydrous aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive sulfonyl chloride.[7][12] The choice often depends on the solubility of the starting materials and the final product.
-
Base Selection: A non-nucleophilic organic base is crucial. Pyridine and triethylamine (TEA) are common choices as they effectively scavenge the HCl byproduct without competing with the primary/secondary amine as a nucleophile.[6][7] Generally, 1.5 to 2.0 equivalents of the base are used to ensure the complete neutralization of HCl and to drive the reaction forward.
-
Temperature Control: The initial cooling to 0 °C is a precautionary measure to manage the exothermic nature of the reaction upon adding the amine and base.[6] Most reactions of this type proceed efficiently at room temperature once the initial addition is complete.
-
Aqueous Work-up: The sequential washing steps are critical for purification. The 1M HCl wash removes the excess amine and the organic base (pyridine or TEA). The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic layer before the final drying step.
-
Purification Strategy: Sulfonamides are often crystalline solids, making recrystallization an excellent and scalable purification method.[10][11][14] A mixed solvent system, such as alcohol/water, is frequently effective.[10] For non-crystalline products or to separate closely-related impurities, silica gel chromatography is the method of choice.[12][13]
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive (degraded) sulfonyl chloride due to moisture. 2. Low nucleophilicity of the amine. 3. Insufficient base. | 1. Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware and solvents are dry. 2. Increase reaction time, gently heat (e.g., to 40 °C), or consider a stronger, non-nucleophilic base. 3. Ensure at least 1.5 equivalents of base are used. |
| "Oiling Out" during Recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent. 2. High concentration of impurities. 3. Solution cooled too quickly. | 1. Re-dissolve the oil, add more of the better solvent to lower the saturation point, and allow for slower cooling.[10] 2. Consider a preliminary purification by column chromatography.[10] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Multiple Spots on TLC after Reaction | 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride to sulfonic acid. 3. Formation of bis-sulfonated primary amine (rare). | 1. Extend the reaction time or gently heat. 2. Ensure anhydrous conditions. The sulfonic acid will be removed during the base wash (NaHCO₃). 3. Use a slight excess of the amine (1.1-1.2 eq) to favor mono-sulfonylation. |
Conclusion
The protocols outlined in this application note describe a reliable and efficient method for the synthesis of novel 3-(difluoromethyl)cyclobutane sulfonamides. By reacting 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride with a diverse range of primary and secondary amines, researchers can readily access new chemical matter. The straightforward procedures, coupled with a clear understanding of the underlying chemical principles and potential troubleshooting steps, provide a solid foundation for the application of this versatile building block in medicinal chemistry and drug discovery endeavors.
References
- Recent Advances in the Synthesis of Sulfonamides Intermediates.Who we serve.
- Recent advances in synthesis of sulfonamides: A review.CHEMISTRY & BIOLOGY INTERFACE.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.European Journal of Chemistry.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.PMC.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.Royal Society of Chemistry.
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.ijarsct.
- Sulfonyl Chlorides and Sulfonamides.Sigma-Aldrich.
- Preparation of sulfonamides from N-silylamines.PMC.
- Technical Support Center: Recrystallization of Sulfonamide Products.Benchchem.
- Sulfonamide purification process.Google Patents.
- Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes.PMC.
- How To: Purify by Crystallization.University of Rochester, Department of Chemistry.
- Laboratory Techniques of Purification and Isolation.Drug Development.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Benchchem.
- Aryl Sulfonamides made easy.Sussex Drug Discovery Centre - WordPress.com.
Sources
- 1. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. eurjchem.com [eurjchem.com]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijddr.in [ijddr.in]
- 14. How To [chem.rochester.edu]
Application Notes and Protocols: Leveraging 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride as a Strategic Fragment Linker
Introduction: The Critical Role of Linkers in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] This strategy involves screening small, low-molecular-weight fragments that bind weakly to a biological target and then optimizing these hits into more potent leads.[1] One of the most successful optimization strategies is "fragment linking," where two distinct fragments that bind to adjacent sub-pockets of a target are connected via a chemical linker.[3][4]
The linker is far from a passive spacer; its structure, rigidity, and chemical properties are critical determinants of the final compound's success. An ideal linker must not only bridge the two fragments with the correct geometry and distance but also contribute favorably to the overall physicochemical and pharmacokinetic profile of the molecule. This guide provides an in-depth technical overview of 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride , a sophisticated linker designed to impart desirable properties for modern drug development.
Unveiling the 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride Linker
This linker integrates three key structural motifs, each chosen to address specific challenges in medicinal chemistry: the reactive sulfonyl chloride handle, a rigid cyclobutane core, and the influential difluoromethyl group.
-
Sulfonyl Chloride (-SO₂Cl): The Reactive Handle. The sulfonyl chloride is a highly reliable electrophile, primarily used for its robust reaction with primary and secondary amines to form stable sulfonamides.[5][6] It can also react with alcohols to form sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.[5][7] This reactivity provides a dependable method for covalently connecting to fragment molecules bearing common amine or hydroxyl functionalities.
-
Cyclobutane Scaffold: Imparting Rigidity and Vectorial Control. Unlike flexible aliphatic chains, the cyclobutane scaffold is conformationally constrained.[8] This rigidity minimizes the entropic penalty upon binding and projects the connected fragments into well-defined three-dimensional space. The puckered conformation of the cyclobutane ring offers distinct axial and equatorial positions, providing precise vectorial control over the orientation of the linked fragments.[8] This structural pre-organization can lead to significant gains in binding affinity and selectivity.
-
Difluoromethyl Group (-CF₂H): A Unique Modulator of Bioactivity. The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[9][10] The difluoromethyl group, in particular, offers a nuanced set of properties:
-
Hydrogen Bond Donor: The -CF₂H group can act as a weak hydrogen bond donor, serving as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH) groups.[9][11][12] This allows it to engage in favorable interactions with protein targets.
-
Metabolic Stability: The strong carbon-fluorine bonds increase resistance to metabolic degradation, particularly oxidative metabolism, which can improve a drug's half-life.[12]
-
Lipophilicity and Permeability: The -CF₂H group increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[9][11]
-
pKa Modulation: As an electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, helping to optimize the ionization state of a drug at physiological pH.[12]
-
The combination of these three components makes 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride a highly strategic tool for linking fragments into potent, drug-like molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇ClF₂O₂S | [13] |
| Monoisotopic Mass | 203.98233 Da | [13] |
| XlogP (Predicted) | 2.1 | [13] |
Synthetic Strategy: Accessing the Linker
While this document focuses on the application of the title compound, understanding its synthesis provides context. A plausible synthetic route, analogous to the preparation of similar sulfonyl chlorides, involves the conversion of a corresponding carboxylic acid precursor.[14] For instance, 3-(difluoromethyl)cyclobutane-1-carboxylic acid could be converted to the sulfonyl chloride through a multi-step sequence, potentially involving a reaction cascade with sulfur dioxide and an oxidizing agent like sulfuryl chloride.[14] The synthesis of fluorinated cyclobutane building blocks is an area of active research, with methods developed for producing them on a gram-to-multigram scale.[15][16]
Application Protocols
The primary application of 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride is the covalent linkage of molecular fragments containing nucleophilic groups such as primary or secondary amines and alcohols.
Protocol 1: Sulfonamide Formation via Reaction with Amines
This is the most prevalent and robust application, forming a stable sulfonamide bond. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[5][17] A non-nucleophilic base is required to neutralize the HCl byproduct.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PubChemLite - 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride (C5H7ClF2O2S) [pubchemlite.lcsb.uni.lu]
- 14. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Note: Strategic Incorporation of Difluoromethyl Cyclobutane into Peptide Backbones
This Application Note is structured to guide researchers through the strategic incorporation of difluoromethyl cyclobutane (DMCB) moieties into peptide backbones. This modification combines the conformational rigidity of the cyclobutane ring with the unique bioisosteric and hydrogen-bonding properties of the difluoromethyl (
Executive Summary
The introduction of conformationally restricted amino acids is a proven strategy to enhance the metabolic stability and receptor affinity of therapeutic peptides. The difluoromethyl cyclobutane (DMCB) scaffold represents a high-value modification that offers two distinct advantages:
-
Conformational Locking: The cyclobutane ring constrains the
and dihedral angles, forcing the peptide backbone into specific secondary structures (often -turns or -helices) that mimic bioactive conformations. -
Lipophilic Hydrogen Bonding: The
group acts as a lipophilic bioisostere of alcohols ( ) and thiols ( ), capable of functioning as a weak hydrogen bond donor while significantly increasing membrane permeability compared to polar residues.
This guide details the synthesis of the Fmoc-protected 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid (Fmoc-DMCB-OH) building block and its subsequent incorporation into peptides via Solid Phase Peptide Synthesis (SPPS).
Building Block Design & Synthesis
The target building block is an
Structural Rationale[1][2]
-
1,1-Disubstitution: The amino and carboxyl groups are on the same carbon (
), making it a quaternary amino acid (similar to Aib or AcBc). This induces strong helical propensity. -
3-Position Substitution: Placing the
group at (diagonal to the amino acid center) minimizes steric clash during coupling while projecting the fluorinated motif into the solvent or receptor pocket.
Synthetic Route (Protocol A)
While custom synthesis is often required, the most robust route utilizes a Deoxofluorination Strategy from a formyl precursor, optimized from methodologies developed by Mykhailiuk et al.
Step-by-Step Synthesis of Fmoc-DMCB-OH:
-
Starting Material: Ethyl 3-oxocyclobutanecarboxylate.
-
Formylation: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride followed by acid hydrolysis yields Ethyl 3-formylcyclobutanecarboxylate .
-
Deoxofluorination:
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Conditions:
to RT in DCM. -
Product:Ethyl 3-(difluoromethyl)cyclobutanecarboxylate .
-
-
Amino Acid Formation (Bucherer-Bergs-like modification):
-
Note: Direct Bucherer-Bergs on the ester is not feasible. The ester is first hydrolyzed to the acid, then converted to the 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid via a Curtius rearrangement strategy or by alkylation of a glycine equivalent (e.g., O'Donnell Schiff base) with 1,3-dibromo-2-(difluoromethyl)propane (if accessible).
-
Preferred Commercial Route: Direct purchase of 1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid from specialized fluorochemistry suppliers (e.g., Enamine) is recommended to ensure stereochemical purity (cis/trans isomers).
-
-
Fmoc Protection:
-
Dissolve free amino acid in 10%
. -
Add Fmoc-OSu (1.1 eq) in Dioxane.
-
Stir 18h, acidify, and extract.
-
SPPS Incorporation Protocol
Incorporating quaternary amino acids like Fmoc-DMCB-OH is challenging due to steric hindrance at the tetrasubstituted
Reagents & Materials
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) is preferred for its superior swelling, aiding diffusion of bulky reagents.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a concern for quaternary centers).
-
Solvent: DMF/NMP (1:1 v/v).
Automated/Manual Coupling Cycle
Critical Step: The coupling of Fmoc-DMCB-OH to the resin and the subsequent coupling of the next amino acid onto the DMCB N-terminus are the bottlenecks.
| Step | Operation | Reagents | Time | Temp | Notes |
| 1 | Fmoc Deprotection | 20% Piperidine in DMF + 0.1M Oxyma Pure | RT | Oxyma reduces aspartimide formation. | |
| 2 | Wash | DMF | - | Thorough washing is crucial. | |
| 3 | Coupling Fmoc-DMCB-OH | 3 eq Fmoc-DMCB-OH2.9 eq HATU6 eq DIPEA | 2 hours | Double Coupling is mandatory. Microwave assistance ( | |
| 4 | Capping | Acetic Anhydride / Pyridine | 10 min | RT | Caps unreacted amines to prevent deletion sequences. |
| 5 | Fmoc Deprotection | 20% Piperidine in DMF | RT | Extended time ensures removal from the sterically hindered amine. | |
| 6 | Coupling Next AA | 5 eq Fmoc-AA-OH5 eq HATU10 eq DIPEA | 2 x 1 hour | The amine of DMCB is poorly nucleophilic. Use high excess and heat. |
Troubleshooting "Difficult Sequences"
If the coupling of the amino acid following the DMCB residue fails (Step 6), employ the Silverstein Protocol :
-
Convert the incoming Fmoc-AA-OH to its acid chloride (using triphosgene) or acid fluoride (using TFFH).
-
Couple in DCM with TMP (collidine) as the base.
-
This method bypasses the activation barrier of uronium salts for extremely hindered amines.
Visualizing the Workflow & Logic
Conformational Restriction Logic
The following diagram illustrates how the DMCB unit restricts the peptide backbone, reducing the entropic penalty of binding.
Caption: Logical flow of introducing DMCB to reduce conformational entropy and enhance bioactivity.
SPPS Decision Matrix
Caption: Decision matrix for overcoming steric hindrance during DMCB incorporation.
Characterization & Validation
Upon cleavage from the resin (using 95% TFA, 2.5% TIPS, 2.5%
-
-NMR: This is the definitive diagnostic tool. The
group appears as a characteristic doublet of quartets (or similar complex splitting) around -110 to -130 ppm (depending on stereochemistry). The coupling constant is typically 50-55 Hz . -
Mass Spectrometry: The incorporation of the DMCB unit adds a specific mass shift. For the residue
(assuming cyclobutane core + glycine equivalent), calculate the exact mass shift relative to the natural amino acid it replaces.-
Example: Replacing Alanine (
) with DMCB ( ) results in a mass difference of .
-
References
-
Mykhailiuk, P. K., et al. (2010).[1] "1-Amino-3,3-difluorocyclobutanecarboxylic acid."[1] Journal of Fluorine Chemistry, 131(2), 217-220.
-
Demchuk, O. P., & Grygorenko, O. O. (2023). "The Synthesis and Acid-base Properties of
-(Fluoromethyl)- and -(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. -
Kubyshkin, V. S., et al. (2012). "Incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides." Organic Letters, 14(20), 5254-5257.
-
Grygorenko, O. O., et al. (2021).[1] "Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry, 2021(6), 87-95.
-
Reimann, O., et al. (2015). "Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres." Green Chemistry, 17, 3036-3039.
Sources
Application Notes and Protocols: Scale-up Synthesis of 3-(Difluoromethyl)cyclobutane-1-sulfonamide Derivatives
Abstract
The difluoromethyl (-CF2H) group has become a critical bioisostere in modern drug discovery, prized for its ability to modulate the physicochemical properties of parent molecules, such as lipophilicity, metabolic stability, and binding affinity.[1] This application note provides a comprehensive guide to the scale-up synthesis of 3-(difluoromethyl)cyclobutane-1-sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed, scientifically-grounded protocol that addresses the key challenges of process chemistry, including reaction optimization, safety considerations for hazardous reagents, and robust analytical methods for quality control. This document is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of fluorinated organic compounds.
Introduction: The Strategic Value of the Difluoromethylated Cyclobutane Scaffold
The incorporation of a difluoromethyl group into organic molecules is a well-established strategy for enhancing their pharmaceutical properties.[1] The -CF2H moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, offering improved membrane permeability and metabolic stability.[1] Furthermore, the acidic proton of the difluoromethyl group can participate in weak hydrogen bonding, further influencing the biological profile of the compound.[1]
The cyclobutane ring, a four-membered carbocycle, is another valuable structural motif in drug design. Its unique three-dimensional conformation and stereochemical properties have led to its use as a bioisostere for various molecular frameworks, including ethane, pyrrolidine, and aromatic rings.[2] The combination of the difluoromethyl group and the cyclobutane scaffold in 3-(difluoromethyl)cyclobutane-1-sulfonamide derivatives presents a compelling opportunity for the development of novel therapeutics.
However, the synthesis of these complex molecules, particularly on a larger scale, presents several challenges. These include the efficient and safe introduction of the difluoromethyl group, the stereocontrolled construction of the cyclobutane ring, and the robust formation of the sulfonamide linkage. This application note aims to provide a practical and scalable synthetic route to these valuable compounds, addressing the critical considerations for process development and scale-up.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, 3-(difluoromethyl)cyclobutane-1-sulfonamide, suggests a convergent approach. The key disconnections are at the sulfonamide bond and the C-CF2H bond.
Caption: Retrosynthetic analysis of 3-(difluoromethyl)cyclobutane-1-sulfonamide.
This strategy involves three key stages:
-
Synthesis of a suitable cyclobutane precursor: A readily available starting material, such as a 3-oxocyclobutane derivative, is required.
-
Difluoromethylation: The introduction of the -CF2H group onto the cyclobutane ring.
-
Sulfonamide formation: The conversion of a sulfonyl chloride or a related intermediate to the final sulfonamide product.
Detailed Synthetic Protocols
Synthesis of 3-Oxocyclobutane-1-sulfonyl Chloride
The synthesis of the key intermediate, 3-oxocyclobutane-1-sulfonyl chloride, can be achieved from commercially available starting materials. A potential route involves the [2+2] cycloaddition of an appropriate ketene acetal with a sulfene generated in situ. While several methods exist for the synthesis of cyclobutane derivatives, photochemical methods and transition-metal-catalyzed reactions are often employed.[3][4] For scale-up, continuous flow processes can offer advantages in terms of safety, efficiency, and scalability.[3][5][6]
Difluoromethylation of the Cyclobutane Ketone
The introduction of the difluoromethyl group is a critical step. Several methods for difluoromethylation have been developed, broadly categorized into nucleophilic, electrophilic, and radical pathways.[1][7][8]
Recommended Protocol: Deoxyfluorination of the Ketone
A practical and scalable approach for the difluoromethylation of the 3-oxocyclobutane intermediate is through deoxyfluorination. This method avoids the use of highly toxic and gaseous difluoromethylating agents.
Reagents and Materials:
-
3-Oxocyclobutane-1-sulfonyl chloride
-
Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Step-by-Step Protocol:
-
Reactor Setup: A clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen/argon inlet, and a dropping funnel is charged with a solution of 3-oxocyclobutane-1-sulfonyl chloride in anhydrous DCM.
-
Inerting: The reactor is purged with nitrogen or argon to remove any residual moisture and oxygen.
-
Cooling: The reaction mixture is cooled to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. Caution: DAST is a hazardous reagent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride, is purified by column chromatography on silica gel.
Sulfonamide Formation
The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is typically achieved by reacting the sulfonyl chloride with ammonia or a primary/secondary amine.
Reagents and Materials:
-
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride
-
Ammonia (as a solution in a suitable solvent like dioxane or methanol) or a primary/secondary amine
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Nitrogen or Argon atmosphere
Step-by-Step Protocol:
-
Reactor Setup: A clean, dry, and inerted reactor is charged with a solution of 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride in anhydrous THF.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Amine Addition: A solution of ammonia or the desired amine in a suitable solvent is added dropwise to the stirred solution of the sulfonyl chloride.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude sulfonamide is purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 3-(difluoromethyl)cyclobutane-1-sulfonamide.
Scale-up Considerations and Process Optimization
Scaling up the synthesis of 3-(difluoromethyl)cyclobutane-1-sulfonamide derivatives requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[9][10]
Table 1: Key Process Parameters and Optimization Strategies
| Parameter | Laboratory Scale | Scale-up Considerations & Optimization |
| Reaction Temperature | Precisely controlled with lab equipment. | Utilize jacketed reactors with automated temperature control to manage exotherms, especially during difluoromethylation and amination.[9] |
| Mixing | Magnetic or overhead stirring. | Employ mechanical stirrers with appropriate impeller design to ensure efficient mass and heat transfer in larger volumes.[9] |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Use automated dosing pumps for controlled and safe addition of hazardous reagents like DAST. |
| Work-up & Purification | Standard laboratory glassware. | Optimize extraction and filtration procedures for larger volumes. Consider crystallization over chromatography for purification to improve efficiency and reduce solvent waste.[9] |
| Safety | Fume hood and standard PPE. | Conduct a thorough process safety assessment (e.g., HAZOP). Implement engineering controls for handling hazardous materials and managing potential exotherms.[9] |
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, characterizing intermediates, and ensuring the purity of the final product.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Monitor reaction progress, determine product purity, and quantify impurities.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Confirm the structure of intermediates and the final product. ¹⁹F NMR is particularly crucial for verifying the presence and integrity of the difluoromethyl group. |
| Mass Spectrometry (MS) | Determine the molecular weight of the product and identify any byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify key functional groups, such as the sulfonamide S=O and N-H stretches.[10] |
| Elemental Analysis | Determine the elemental composition of the final product to confirm its purity. |
| Total Organic Fluorine (TOF) Analysis | Can be used as a screening tool to quantify the total amount of organically bound fluorine in samples.[11][12] |
Safety and Handling of Hazardous Reagents
The synthesis of 3-(difluoromethyl)cyclobutane-1-sulfonamide derivatives involves the use of several hazardous reagents that require careful handling and appropriate safety precautions.
-
Difluoromethylating Agents: Many difluoromethylating reagents are toxic, corrosive, or pyrophoric.[1] Deoxyfluorinating agents like DAST are hazardous and should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and moisture-sensitive.[13] They should be handled in a dry environment, and appropriate PPE should be worn.
-
Solvents: Many organic solvents used in the synthesis are flammable and volatile.[9] Reactions should be conducted in well-ventilated areas, away from ignition sources.
A thorough risk assessment should be conducted before commencing any large-scale synthesis, and all personnel should be trained on the safe handling of the chemicals involved.
Conclusion
The scale-up synthesis of 3-(difluoromethyl)cyclobutane-1-sulfonamide derivatives is a challenging but achievable endeavor. By employing a well-designed synthetic strategy, carefully optimizing reaction conditions, and implementing robust safety and analytical protocols, it is possible to produce these valuable compounds in the quantities required for advanced drug discovery and development programs. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to successfully navigate the complexities of this synthesis.
References
- Benchchem. (n.d.). Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- ACS Publications. (2025, February 4). Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation. Industrial & Engineering Chemistry Research.
- RSC Publishing. (2011, March 11). Analytical Methods.
- Chen, L., Barton, L. M., Vantourout, J. C., Xu, Y., Chu, C., Johnson, E. C., ... & Baran, P. S. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development.
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1).
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). PMC.
- Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
- Synthesis of Sulfonamides. (2016, August 1). Synthetic Methods in Drug Discovery: Volume 2.
- Scale-up synthesis and synthetic transformations. (n.d.). ResearchGate.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (n.d.). PMC.
- ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Rong, J., Ni, C., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.
- Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. (n.d.). Request PDF.
- EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). PMC - NIH.
- Quantitative determination of fluorine in organic compounds. (n.d.).
- Innovative Developments in the field of Difluoromethylation Chemistry. (n.d.). QMRO Home.
- Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
- American Chemical Society. (2025, June 13). Multigram-Scale Synthesis and Study of Reactivity of Two Difluoromethylating Reagents Based on Sulfoximine Skeletons.
- Sperry, J. B., & Sutherland, K. (2016). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Figshare.
- Cambrex. (n.d.). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor.
- Difluoromethylation of Phenols. (2024, October 5). Organic Syntheses.
- Smolecule. (2024, January 5). Buy 3-[[2-(Difluoromethoxy)phenyl]sulfonylamino]cyclobutane-1-carboxylic acid.
- Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. (2025, August 12). PMC.
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023, April 18). ResearchGate.
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Total Organic Fluorine (TOF) in environmental samples using flow-injection and chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. epa.gov [epa.gov]
- 13. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature for Cyclobutane Sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimal use of temperature in reactions involving cyclobutane sulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in reactions with cyclobutane sulfonyl chloride?
Temperature is a critical parameter that directly influences reaction rate, selectivity, and the stability of the sulfonyl chloride itself. The sulfur atom in cyclobutane sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. Temperature control is essential to manage the kinetics of this process and minimize undesirable side reactions.[1]
Q2: My reaction of cyclobutane sulfonyl chloride with a primary amine is sluggish at room temperature. Can I heat the reaction?
While gentle heating can increase the reaction rate, it must be done with caution. Higher temperatures can promote side reactions such as di-sulfonylation, where the primary amine reacts with two molecules of the sulfonyl chloride.[2] It is advisable to first monitor the reaction at room temperature for an extended period. If heating is necessary, a modest increase (e.g., to 40-50 °C) while closely monitoring the reaction by TLC or LC-MS is recommended.[3][4]
Q3: I am observing the formation of a significant amount of a polar byproduct that I suspect is cyclobutanesulfonic acid. What is the likely cause and how can I prevent it?
The formation of cyclobutanesulfonic acid is a strong indicator of hydrolysis of the cyclobutane sulfonyl chloride.[2][4] This occurs when the sulfonyl chloride reacts with water present in the reaction mixture. To prevent this, ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2][5]
Q4: At what temperature should I store my cyclobutane sulfonyl chloride?
Cyclobutane sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere at room temperature.[6] It is sensitive to moisture and can decompose over time, especially if exposed to humid air.[7][8] For long-term storage, refrigeration (2-8°C) in a desiccator is advisable.[9]
Q5: Can thermal decomposition of cyclobutane sulfonyl chloride be a concern?
Yes, thermal decomposition can occur, particularly at elevated temperatures. While the exact decomposition temperature for cyclobutane sulfonyl chloride is not extensively documented, alkanesulfonyl chlorides, in general, can decompose via the loss of sulfur dioxide.[10][11] This process can be influenced by the solvent and the presence of other reagents. It is best to avoid unnecessarily high temperatures.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to resolving them.
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of your desired product, consider the following temperature-related factors:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | For many sulfonamide syntheses, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.[3] If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully to avoid decomposition.[4] |
| Degraded Sulfonyl Chloride | The reagent may have hydrolyzed due to improper storage. Use a fresh bottle or confirm the purity of your existing stock.[4] |
| Poor Nucleophilicity of the Amine | Amines with electron-withdrawing groups or significant steric hindrance may react slowly. In such cases, a higher reaction temperature or a longer reaction time may be necessary.[3] |
Issue 2: Presence of Multiple Products (Side Reactions)
The formation of multiple products is a common challenge. Temperature plays a crucial role in controlling selectivity.
| Side Product | Likely Cause | Recommended Solution |
| Di-sulfonylation Product | High reaction temperature or prolonged reaction time can favor the second sulfonylation of a primary amine.[2] | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[2] Monitor the reaction closely and quench it once the starting amine is consumed. |
| Cyclobutanesulfonic Acid | Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[2] | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. |
| Unidentified Byproducts | Thermal decomposition of the sulfonyl chloride or other reactants at elevated temperatures. | Maintain the lowest effective temperature for the reaction. Avoid prolonged heating. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Sulfonamide Synthesis with Temperature Control
This protocol outlines a standard method for the synthesis of sulfonamides from cyclobutane sulfonyl chloride and a primary or secondary amine with careful temperature management.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 mmol) and an anhydrous solvent such as dichloromethane (DCM, 5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (1.2 mmol), to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve cyclobutane sulfonyl chloride (1.05 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[5]
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for optimizing cyclobutane sulfonyl chloride reactions.
Section 4: Deeper Dive into Thermal Stability
Key Takeaways for Temperature Optimization:
-
Start Cold: Initiating reactions at 0 °C is a good general practice to control the initial exotherm and improve selectivity.[1]
-
Monitor Closely: Use TLC or LC-MS to track the reaction progress and the formation of any byproducts.
-
Heat Judiciously: Only apply heat if the reaction is not proceeding at a reasonable rate at room temperature. Use the minimum effective temperature.
-
Inert and Anhydrous Conditions are Non-Negotiable: The presence of water is a primary cause of sulfonyl chloride degradation.[2]
By carefully controlling the temperature and other reaction parameters, you can significantly improve the outcome of your experiments with cyclobutane sulfonyl chloride.
References
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide synthesis reactions.
- Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
- Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
- Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.).
- ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Wikipedia. (n.d.). Sulfuryl chloride.
- ACS Publications. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Sigma-Aldrich. (n.d.). Cyclobutanesulfonyl chloride.
- Pharmaffiliates. (n.d.). 1-Methylcyclobutane-1-sulfonyl Chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopentanesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutanesulfonyl chloride | 338453-16-0 [sigmaaldrich.com]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Sterically Hindered Sulfonyl Chlorides
Topic: Advanced Reactivity Management for Sterically Hindered Sulfonyl Chlorides Ticket ID: #TSC-SO2-HINDERED Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Steric Wall" in Sulfonylation
User Query: "I am trying to couple 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) with a secondary amine, but the reaction is stalled. I see starting material on TLC, or sometimes hydrolysis products, but no sulfonamide. Standard pyridine/DCM conditions aren't working."
Technical Diagnosis:
You are encountering the "Steric Wall." Sulfonyl chlorides (
Standard bases (TEA, Pyridine) are often insufficient because they cannot effectively activate the sulfur center or deprotonate the nucleophile in this crowded environment. To overcome this, we must switch from passive base scavenging to active nucleophilic catalysis or electrophilic hyper-activation .
Module 1: Catalytic Activation (The DMAP Protocol)
Status: First-line defense. Mechanism: Nucleophilic Catalysis.[1][2]
If standard pyridine fails, you must use 4-Dimethylaminopyridine (DMAP). DMAP is not just a base; it is a nucleophile that attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate projects the electrophilic sulfur atom away from the steric bulk of the aryl ring, making it accessible.
The Protocol
-
Solvent: Anhydrous DCM or Acetonitrile (MeCN).
-
Base: Et3N or DIPEA (Stoichiometric acid scavenger).
-
Catalyst: DMAP (10–20 mol%). Critical: Do not use stoichiometric DMAP unless necessary, as it is difficult to remove.
Troubleshooting Flow
-
Q: The reaction is still slow with 10% DMAP.
-
A: Increase DMAP to 1.0 equivalent. The N-sulfonylpyridinium salt is the active species. In highly hindered systems, the equilibrium formation of this salt is low. High concentration pushes the equilibrium forward.
-
-
Q: I see a new spot, but it's not product.
-
A: You might be observing the stable N-sulfonylpyridinium intermediate. It usually collapses to product upon aqueous workup, but if the amine is too hindered to attack it, the intermediate hydrolyzes to the sulfonic acid.
-
Mechanistic Visualization (DOT)
Figure 1: DMAP acts as a "shuttle," pulling the sulfonyl group out of the steric pocket.
Module 2: Hyper-Activation (The Silver "Nuclear Option")
Status: Use when DMAP fails. Mechanism: Halide Abstraction / Sulfonylium Cation Generation.
If steric hindrance is extreme (e.g., tert-butyl groups or dual-ortho substitution), the amine cannot attack even the DMAP-activated species. You must generate a Superelectrophile : the sulfonyl cation (or a loosely bound sulfonate). Silver salts abstract the chloride, leaving behind a highly reactive center that demands electron density, forcing the reaction with even weak nucleophiles.
The Protocol
-
Reagent: Silver Triflate (AgOTf) or Silver Perchlorate (AgClO4).
-
Stoichiometry: 1.1 equivalents relative to Sulfonyl Chloride.
-
Solvent: Nitromethane (MeNO2) or DCM.
-
Observation: Immediate precipitation of AgCl (white solid) indicates activation.
Troubleshooting Flow
-
Q: The reaction turned black/brown.
-
A: Silver is light-sensitive. Wrap the flask in aluminum foil.
-
-
Q: I isolated the sulfonic acid instead of the amide.
-
A: The "Superelectrophile" is extremely sensitive to moisture. You must use strictly anhydrous conditions (Schlenk line). Any trace water will out-compete your hindered amine.
-
Quantitative Comparison of Activation Methods
| Method | Active Species | Reactivity | Moisture Sensitivity | Recommended For |
| Standard Base | Low | Low | Unhindered substrates | |
| DMAP Catalysis | High | Moderate | Ortho-methyl/isopropyl groups | |
| Silver (AgOTf) | Extreme | High | tert-Butyl, 2,4,6-tri-isopropyl |
Module 3: The Stability Trap (Desulfonylation)
User Query: "My starting material is gone, but I don't see product or sulfonic acid. The mass balance is missing."
Technical Diagnosis:
You are likely experiencing Desulfonylation .[3]
Sterically crowded sulfonyl radicals or cations can extrude sulfur dioxide (
Root Cause Analysis
-
Overheating: Heating hindered sulfonyl chlorides >80°C promotes
loss. -
Radical Conditions: Trace metals or light can trigger radical desulfonylation.
Solution
-
Lower Temperature: Run the reaction at 0°C to RT.
-
Switch Solvents: Avoid radical-stabilizing solvents (like THF/Ethers) if desulfonylation is observed. Use DCM or MeCN.
-
Degas: Remove oxygen to prevent radical chain propagation.
Module 4: The Paradigm Shift (SuFEx Chemistry)
Status: The Modern Alternative. Mechanism: Sulfur-Fluoride Exchange (SuFEx).[4][5]
If the Sulfonyl Chloride is too unstable or unreactive, switch to the Sulfonyl Fluoride (
-
Why? The S-F bond is stronger and smaller. It tolerates water and heat (stable up to 130°C) but reacts specifically with silyl-activated nucleophiles or under Calcium/DBU catalysis. The smaller fluorine atom reduces the steric penalty.
The Protocol (Si-SuFEx)
-
Convert:
(Easy, quantitative). -
Couple:
(Silylated Amine). -
Catalyst: DBU or BTMG (Base-catalyzed) or
.
SuFEx Workflow Visualization (DOT)
Figure 2: Converting to Sulfonyl Fluoride bypasses the instability of hindered chlorides.
References
-
DMAP Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews. Link
-
Silver Activation: Effenberger, F., et al. (1980). "Trifluoromethanesulfonic Acid Anhydride/Sulfonyl Chloride."[6] Angewandte Chemie International Edition. (Classic methodology for sulfonylium generation).
-
SuFEx Chemistry: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Hindered Reagents (TPSCl): Lohrmann, R., & Khorana, H. G. (1966). "Studies on Polynucleotides: The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride." Journal of the American Chemical Society. Link
-
Ca-Catalyzed SuFEx: Mahajan, S., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides." Organic Letters. Link
Sources
Purification methods for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride products
Status: Operational Ticket Focus: Purification, Stability, and Isomer Management Audience: Medicinal Chemists, Process Chemists
Introduction: Handling a Fragile Scaffold
Welcome to the technical guide for 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride . This building block is a critical motif in fragment-based drug discovery (FBDD), particularly for modulating lipophilicity (
However, this molecule presents a "perfect storm" of stability challenges:
-
Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) makes the system sensitive to thermal stress.
-
Hydrolytic Instability: The aliphatic sulfonyl chloride moiety is highly reactive toward moisture, more so than its aromatic counterparts.
-
Stereoisomerism: The 1,3-substitution pattern guarantees a mixture of cis and trans isomers, which often possess distinct biological activities and physical properties.
This guide addresses these issues through a "Problem/Solution" matrix derived from standard operating procedures for fluorinated aliphatic sulfonyl chlorides.
Module 1: The "Emergency Room" (Hydrolysis & Workup)
User Ticket #101: "I synthesized the chloride via oxidative chlorination. Upon washing with saturated
Diagnosis: You likely triggered base-catalyzed hydrolysis . Aliphatic sulfonyl chlorides are prone to rapid hydrolysis in alkaline aqueous media, converting the desired chloride into the corresponding sulfonic acid (the "sticky gum").
The Fix: The "Cold & Acidic" Protocol
Never use basic washes (
Optimized Workup Protocol:
-
Quench: Pour the reaction mixture onto ice-cold water (not base).
-
Phase Separation: Immediately extract with a non-polar solvent (DCM or Heptane/EtOAc).
-
Acidic Wash: Wash the organic layer with cold 1M HCl or cold Brine acidified with a few drops of HCl. This suppresses the ionization of water, reducing nucleophilic attack.
-
Drying: Dry over
(neutral) rather than (basic). -
Filtration: Use a hydrophobic phase separator frit if available to avoid prolonged water contact.
Visual Guide: Hydrolysis Prevention Workflow
Caption: Figure 1. Decision tree for aqueous workup. Avoiding alkaline conditions is critical to prevent hydrolysis.
Module 2: The Separation Suite (Cis/Trans Isomers)
User Ticket #205: "My NMR shows two sets of doublets for the
Diagnosis: This is stereoisomerism , not an impurity. The 3-(difluoromethyl)cyclobutane-1-sulfonyl chloride exists as cis (substituents on the same side of the ring) and trans (opposite sides) isomers.
-
Cis-isomer: Often more polar due to the additive dipole vectors of the sulfonyl and difluoromethyl groups.
-
Trans-isomer: Often less polar and more crystalline (better packing).
Separation Strategy: Separating at the sulfonyl chloride stage is risky due to stability. It is often better to separate after forming the sulfonamide. However, if you must purify the chloride:
| Method | Suitability | Notes |
| Flash Chromatography | Medium | Use non-polar eluent (Hexane/EtOAc 95:5). Rapid elution is required to prevent decomposition on silica. |
| Crystallization | High | The trans isomer frequently crystallizes from cold Pentane/Et2O or Heptane. The cis isomer often remains in the mother liquor. |
| Distillation | Low | NOT RECOMMENDED. Boiling point differences are minimal, and thermal stress causes degradation. |
Visual Guide: Isomer Management
Caption: Figure 2. Workflow for separating cis/trans isomers. Crystallization is preferred over chromatography due to silica acidity.
Module 3: Purification & Thermal Stability
User Ticket #308: "Can I distill this product to remove residual
Diagnosis:
Standard distillation is dangerous. Cyclobutane sulfonyl chlorides can undergo thermal desulfonylation , extruding
The Fix: Vacuum is King
-
Kugelrohr Distillation: If you must distill, use a Kugelrohr apparatus.
-
Vacuum: < 0.5 mbar (High Vacuum).
-
Temperature: Keep the bath < 80°C.
-
Time: Short path, short residence time.
-
-
Azeotropic Removal: To remove thionyl chloride (
), add dry Toluene and rotary evaporate 3x. The toluene azeotropes with , removing it without high heat.
Module 4: Storage & Handling
-
Shelf Life: ~3-6 months if stored correctly.
-
Conditions:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Container: Glass vial with Teflon-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink seal over the cap.
-
References
- General Sulfonyl Chloride Stability: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for handling moisture-sensitive acid chlorides).
- Mykhailiuk, P. K. "Synthesis of conformationally restricted fluorinated building blocks." Chemistry – A European Journal, 2014.
-
Purification of Lab Chemicals
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013 .
-
-
Fluorinated Building Blocks
-
Enamine Ltd. Building Block Collection. (General reference for physical properties of 3-substituted cyclobutanes).
-
Technical Support Center: Prevention of Fluorinated Sulfonyl Chloride Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated sulfonyl chlorides are powerful reagents in modern organic synthesis, prized for their unique reactivity in constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. However, their high reactivity also makes them susceptible to degradation, which can compromise experimental outcomes, reduce yields, and generate difficult-to-remove impurities. This guide, designed by our team of application scientists, provides in-depth technical advice on the proper storage and handling of these valuable compounds to ensure their stability and performance. We will delve into the mechanisms of degradation and provide actionable, field-proven strategies to maintain the integrity of your fluorinated sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my fluorinated sulfonyl chloride has degraded?
A: Visual inspection can often provide the first clues. Common signs of degradation include:
-
Color Change: A noticeable change in color, such as yellowing, can indicate the formation of degradation products. For example, the decomposition of sulfuryl chloride, a related compound, into sulfur dioxide (SO₂) and chlorine (Cl₂) can cause yellowing.[1]
-
Pressure Buildup: The evolution of gaseous byproducts, such as SO₂ or hydrogen chloride (HCl) from hydrolysis, can cause pressure to build up in the storage container.[1][2]
-
Phase Change: Solid sulfonyl chlorides may appear moist or even liquefy due to the absorption of atmospheric water and subsequent hydrolysis.
-
Inconsistent Experimental Results: The most telling sign is often a decrease in reaction yield or an increase in unexpected side products compared to previous experiments with a fresh batch of the reagent.
Q2: I suspect my fluorinated sulfonyl chloride has been exposed to moisture. Can I still use it?
A: It is strongly discouraged. Fluorinated sulfonyl chlorides are highly sensitive to moisture and readily undergo hydrolysis to form the corresponding sulfonic acid and hydrochloric acid.[2][3] This not only consumes your active reagent but the resulting sulfonic acid can interfere with your reaction, and the generated HCl can catalyze other unwanted side reactions. If you suspect moisture contamination, it is best to discard the reagent or attempt purification if the material is highly valuable and you have the appropriate expertise and equipment.
Q3: Are fluorinated sulfonyl chlorides light-sensitive?
A: Yes, exposure to light, particularly UV light, can initiate decomposition pathways.[2][4] Light can promote the homolytic cleavage of the S-Cl bond, leading to the formation of sulfonyl radicals.[5] This can trigger a cascade of radical reactions, leading to complex mixtures of degradation products. Therefore, it is crucial to store these compounds in amber or opaque containers to protect them from light.
Q4: What is the expected shelf-life of a fluorinated sulfonyl chloride?
A: The shelf-life is highly dependent on the specific structure of the compound, its purity, and the storage conditions.[1] While some are relatively stable for months or even years when stored under ideal conditions (cool, dry, dark, inert atmosphere), others, particularly certain heteroaromatic sulfonyl chlorides, can be much less stable.[6] It is always best practice to use the freshest possible material and to re-evaluate the purity of older stock before use in critical applications.
Q5: Is there a difference in stability between fluorinated sulfonyl chlorides and their corresponding sulfonyl fluorides?
A: Yes, a significant one. Sulfonyl fluorides are generally much more stable than their sulfonyl chloride counterparts.[5][6][7] The sulfur-fluorine bond is stronger and less polarized than the sulfur-chlorine bond, making sulfonyl fluorides more resistant to hydrolysis and thermal decomposition.[7] If your synthesis allows, and you are facing stability issues with a sulfonyl chloride, consider using the analogous sulfonyl fluoride.
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
Issue 1: Rapid Decomposition Upon Opening a New Bottle
-
Symptoms: Immediate fuming, color change, or pressure release upon opening a new container.
-
Potential Causes & Solutions:
-
Improper Sealing: The container may have been improperly sealed by the manufacturer or during previous openings, allowing atmospheric moisture to enter.
-
Storage Conditions During Transit: The compound may have been exposed to high temperatures or humidity during shipping.
-
Inherent Instability: Some complex fluorinated sulfonyl chlorides are inherently unstable and may have a very short shelf-life even under ideal conditions.
-
| Troubleshooting Step | Rationale |
| 1. Isolate and Inspect | Immediately move the container to a well-ventilated fume hood. Visually inspect for any obvious signs of degradation. |
| 2. Contact Supplier | If the product is new, contact the supplier's technical support immediately. They may have batch-specific information or be able to provide a replacement. |
| 3. Purity Analysis (if safe) | If you have the capability, and it is safe to do so, take a small aliquot for analysis by NMR or GC-MS to confirm the identity and purity.[8] |
Issue 2: Decreased Yield in a Well-Established Reaction
-
Symptoms: A previously reliable reaction now gives a lower yield of the desired product.
-
Potential Causes & Solutions:
-
Reagent Degradation: The fluorinated sulfonyl chloride may have degraded during storage.
-
Solvent/Reagent Contamination: The reaction solvents or other reagents may be contaminated with water.
-
Caption: Troubleshooting workflow for decreased reaction yield.
Issue 3: Formation of a White Precipitate in the Storage Bottle
-
Symptoms: A solid white precipitate has formed in a liquid fluorinated sulfonyl chloride.
-
Potential Causes & Solutions:
-
Hydrolysis: The most likely cause is hydrolysis, leading to the formation of the corresponding sulfonic acid, which may be a solid.
-
Reaction with Container: Although less common with glass containers, prolonged storage could lead to reactions with impurities on the glass surface or with the cap liner.
-
Core Storage and Handling Protocols
Adherence to these protocols is critical for maximizing the shelf-life and efficacy of your fluorinated sulfonyl chlorides.
The Four Pillars of Storage
| Parameter | Rationale | Recommended Action |
| Temperature | Elevated temperatures accelerate decomposition rates for most chemical reactions, including hydrolysis and SO₂ extrusion.[2][6] | Store in a cool, well-ventilated area. For particularly sensitive compounds, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles. |
| Moisture | Fluorinated sulfonyl chlorides are highly susceptible to hydrolysis, which is often the primary degradation pathway.[2][3][9] | Store in a dry environment, such as a desiccator. Use containers with high-quality, tight-fitting seals. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Light | UV and visible light can provide the energy to initiate radical decomposition pathways.[2][5] | Store in amber or opaque glass bottles to prevent light exposure.[1] |
| Atmosphere | Oxygen in the air can potentially participate in oxidative degradation pathways, and an inert atmosphere displaces moisture. | For long-term storage or for highly sensitive compounds, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. |
Experimental Workflow: Handling Fluorinated Sulfonyl Chlorides
Caption: Recommended workflow for handling fluorinated sulfonyl chlorides.
Purity Assessment of Stored Reagents
It is good practice to periodically assess the purity of your fluorinated sulfonyl chlorides, especially before use in a large-scale or critical reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing purity. The appearance of new signals or a change in the integration of existing signals can indicate degradation. The primary hydrolysis product, the sulfonic acid, will have a distinct set of signals.[8][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile sulfonyl chlorides, GC-MS can be used to separate the parent compound from its degradation products. However, some sulfonyl chlorides may degrade at the high temperatures used in the GC injector.[8][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be a suitable method for less volatile compounds. Derivatization of the sulfonyl chloride to a more stable sulfonamide may be necessary for accurate quantification.[10][11]
Understanding Degradation Pathways
A deeper understanding of how these molecules degrade can reinforce the importance of proper storage.
Caption: Primary degradation pathways for fluorinated sulfonyl chlorides.
-
Hydrolysis: This is the most common degradation pathway.[6][12][13] The electrophilic sulfur atom is attacked by water, a nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid.[9] This reaction is often autocatalytic as it produces HCl.
-
SO₂ Extrusion: At elevated temperatures, some sulfonyl chlorides can eliminate sulfur dioxide to form an aryl or alkyl chloride.[6] This is particularly prevalent in certain heteroaromatic systems.
-
Radical Decomposition: As mentioned, UV light can induce homolysis of the S-Cl bond, generating a sulfonyl radical and a chlorine radical.[5] These reactive species can then initiate a variety of side reactions.
By understanding these vulnerabilities, researchers can take the necessary precautions to ensure the integrity of their fluorinated sulfonyl chlorides, leading to more reliable and reproducible scientific outcomes.
References
- ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
- Wechem. (2025, June 3). Stability and safe use strategy of trifluoromethanesulfonyl chloride.
- Benchchem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup.
- Yufeng. (2023, May 8). Sulfonyl Chlorides/Fluorides.
- Wikipedia. (n.d.). Sulfonyl halide.
- PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 13. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of Difluoromethyl Cyclobutane Derivatives
Executive Summary & Mechanistic Rationale
The incorporation of difluoromethyl (
This guide provides a comparative analysis of the fragmentation patterns of Difluoromethyl Cyclobutane versus Trifluoromethyl Cyclobutane and Methyl Cyclobutane .
Key Technical Insight:
While
Comparative Fragmentation Analysis
The following data compares the Electron Ionization (EI, 70 eV) behavior of 1-substituted cyclobutane derivatives.
Table 1: Diagnostic Ion Comparison
| Feature | Difluoromethyl ( | Trifluoromethyl ( | Methyl ( |
| Molecular Weight | 106 Da ( | 124 Da ( | 70 Da ( |
| Molecular Ion ( | Weak / Absent (<5%) | Trace (<1%) | Distinct (~15%) |
| Base Peak | |||
| Primary Neutral Loss | -20 Da ( | -50 Da ( | -28 Da ( |
| Ring Cleavage | |||
| Alpha Cleavage |
Mechanistic Deep Dive: The Difference
-
The "HF Elimination" Switch : Unlike
, the group possesses a proton. Under EI conditions, this allows for a favorable 1,2-elimination of Hydrogen Fluoride (20 Da).-
Observation: A satellite peak at
is diagnostic for and but absent in .
-
-
Ring Splitting (Retro-2+2) : Cyclobutanes characteristically undergo a retro-[2+2] cycloaddition, expelling ethylene (
, 28 Da).-
Pathway:
. -
Significance: The ion at
78 is a high-intensity fragment preserving the difluoromethyl motif attached to a vinyl radical cation.
-
-
Alpha-Cleavage (Loss of Side Chain) : The bond connecting the ring to the substituent is weak.
-
Pathway: Cleavage generates the cyclobutyl cation (
55) and the neutral radical . Conversely, charge retention on the fluoroalkyl group yields 51 ( ).
-
Visualization of Fragmentation Pathways[2][3][4][5][6]
The following diagram illustrates the competitive fragmentation pathways for Difluoromethyl Cyclobutane. Note the bifurcation between ring opening and HF elimination.
Figure 1: Competitive fragmentation pathways for Difluoromethyl Cyclobutane under EI (70 eV).
Experimental Protocols
To replicate these findings or characterize new derivatives, follow this validated workflow.
A. Sample Preparation (Derivatization)
Direct analysis of volatile fluorinated cyclobutanes can be difficult due to high volatility. If the derivative contains a polar handle (e.g., amine/acid), derivatization is required.
-
Reagent: Dissolve 1 mg of substrate in 100
L Dichloromethane (DCM). -
Standard: Add Internal Standard (e.g., n-decane) at 10
g/mL for retention time locking. -
Note: For free amines, use Trifluoroacetic Anhydride (TFAA) derivatization to increase molecular weight and stability, though this adds a
group that may complicate interpretation.
B. GC-MS Acquisition Parameters
-
Instrument: Agilent 5977B MSD or equivalent single quadrupole.
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms UI (30m
0.25mm 0.25 m). -
Oven Program:
-
Hold 40°C for 2 min (Essential for volatile cyclobutanes).
-
Ramp 10°C/min to 280°C.
-
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 30 – 300 (Ensure low mass cutoff is <35 to detect
51).
C. Data Interpretation Workflow
-
Extract Ion Chromatogram (EIC): Search for m/z 51 (
). This is the "beacon" ion. -
Verify Ring Integrity: Check for m/z 78 (in unsubstituted analogs) or
peaks. -
Confirm Fluorine Count: If High-Res MS (Q-TOF) is available, verify the mass defect. Fluorine has a slight negative mass defect; hydrogen is positive.
groups have a distinct mass defect signature compared to propyl/butyl groups.
References
-
Mykhailiuk, P. K., et al. (2025).[2][3] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[4] Available at: [Link]
-
Levitskiy, O. A., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Journal of Physical and Chemical Reference Data. Available at: [Link]
-
Pálinkó, I., et al. (1998).[5] Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
NIST Mass Spectrometry Data Center . Fragmentation Patterns of Fluorinated Hydrocarbons. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
A Tale of Two Groups: A Comparative Guide to the Impact of Difluoromethyl vs. Methyl Substitution on Sulfonamide Potency
Introduction: Beyond the "Magic Methyl"
In the landscape of modern drug discovery, the sulfonamide moiety stands as one of the most prolific pharmacophores, integral to the structure of over 150 FDA-approved drugs.[1] Its enduring prevalence stems from its unique ability to engage in critical hydrogen bonding interactions with a wide array of biological targets. The optimization of lead compounds frequently involves subtle structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. A classic strategy is the introduction of a methyl (CH₃) group, often termed the "magic methyl" effect, to improve metabolic stability or fill a hydrophobic pocket.
However, the field of medicinal chemistry is in a constant state of evolution, seeking more nuanced tools to solve complex drug design challenges. This guide delves into the strategic replacement of the traditional methyl group with its fluorinated bioisostere, the difluoromethyl (CF₂H) group. This substitution is far from a simple exchange; it introduces a cascade of profound changes to the molecule's physicochemical properties, which can be leveraged to unlock significant gains in biological potency and overall drug-like characteristics. We will explore the fundamental principles behind this substitution, present supporting experimental data, and provide detailed protocols for evaluating its impact.
Part 1: The Physicochemical Divide - Understanding the "Why"
The decision to replace a methyl group with a difluoromethyl group is rooted in the unique electronic properties of fluorine. The introduction of two highly electronegative fluorine atoms creates a powerful inductive effect that reshapes the molecule's character in three critical ways.
Lipophilicity (LogP)
It is a common assumption that fluorination uniformly increases lipophilicity. While the CF₂H group is generally more lipophilic than a methyl group, this effect is highly context-dependent.[2] The introduction of the CF₂H group can enhance membrane permeability and bioavailability by increasing the overall greasy character of the molecule.[3][4] However, studies have shown that for certain aromatic systems, particularly those with electron-withdrawing groups, replacing a methyl with a difluoromethyl group can paradoxically lead to a decrease in lipophilicity.[2] This highlights the necessity of empirical validation for each new chemical series.
Acidity (pKa)
The most dramatic and often most impactful consequence of CF₂H substitution is the significant increase in the acidity of the sulfonamide N-H proton. The potent electron-withdrawing nature of the two fluorine atoms pulls electron density away from the sulfonamide nitrogen, stabilizing the corresponding anion upon deprotonation. This can lower the pKa by several units compared to the methyl analogue. This enhanced acidity is crucial, as many sulfonamide drugs bind to their targets (often zinc metalloenzymes like carbonic anhydrase) in their deprotonated, anionic form.[1] A lower pKa ensures a higher population of the active anionic species at physiological pH, which can lead to a direct and substantial increase in binding affinity and potency.
Hydrogen Bonding: The Game-Changing Interaction
Herein lies the most distinctive feature of the difluoromethyl group. Unlike a methyl group, whose C-H bonds are non-polar, the C-H bond in a CF₂H group is highly polarized due to the adjacent fluorine atoms. This polarization imparts a unique and valuable characteristic: the CF₂H group can function as a competent hydrogen bond donor.[2][4][5] This property allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[2][6][7] When replacing a methyl group, the CF₂H moiety can introduce a new, favorable hydrogen bonding interaction with a target protein that was previously impossible, often resulting in a dramatic boost in potency and selectivity.[2]
Caption: Bioisosteric replacement workflow in drug design.
Part 3: Experimental Validation - A Protocol for Potency Determination
To empirically validate the impact of the CH₃ vs. CF₂H substitution, a robust and reproducible assay is required. The following protocol describes a standard in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. This protocol is generalized for a typical enzyme target of sulfonamides, such as carbonic anhydrase.
Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
Principle: This assay measures the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Materials and Reagents:
-
Purified target enzyme (e.g., human Carbonic Anhydrase II)
-
Enzyme substrate (e.g., p-nitrophenyl acetate for CAII)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test Compounds (CH₃- and CF₂H-sulfonamide analogues) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Acetazolamide)
-
96-well microplates (UV-transparent)
-
Microplate reader capable of kinetic measurements
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and the positive control in 100% DMSO.
-
Perform a serial dilution series of each compound stock in DMSO. A typical 10-point, 3-fold dilution series is recommended to cover a wide concentration range.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add 2 µL of the serially diluted compounds (or DMSO for the 100% activity control).
-
Add 188 µL of Assay Buffer containing the purified enzyme to each well to achieve the final desired enzyme concentration.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) kinetically over a period of 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the data by expressing the velocities as a percentage of the uninhibited (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value.
-
Self-Validating System:
-
Controls: Include a "no enzyme" control (background), a "100% activity" control (enzyme + substrate + DMSO), and a positive control inhibitor with a known IC₅₀.
-
Replicates: Run all experiments in triplicate to ensure reproducibility and calculate standard deviations.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.
Caption: Experimental workflow for IC₅₀ determination.
Conclusion
The replacement of a methyl group with a difluoromethyl group is a powerful, multifaceted strategy in modern sulfonamide drug design. It is not merely a tactic for increasing lipophilicity but a sophisticated method for modulating acidity, introducing new hydrogen bonding capabilities, and enhancing metabolic stability. The CF₂H group provides medicinal chemists with a unique tool to solve complex optimization problems, often leading to significant improvements in potency, selectivity, and overall pharmacokinetic performance. By understanding the fundamental physicochemical principles and applying rigorous experimental validation, researchers can effectively harness the properties of the difluoromethyl group to develop the next generation of highly effective sulfonamide-based therapeutics.
References
-
Dodd, S. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6838-6902. [Link]
-
Prakash, G. K. S. et al. (2011). From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation. Angewandte Chemie International Edition, 50(8), 1880-1884. [Link]
-
Shen, Y. et al. (2022). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. CCS Chemistry. [Link]
-
Smith, G. E. et al. (2024). The ¹⁸F-Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. [Link]
-
Studer, A. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4156. [Link]
-
Jäger, E. et al. (2021). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1439-1447. [Link]
-
Grunewald, G. L. et al. (2006). Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 49(18), 5433-5441. [Link]
-
de Oliveira, M. R. et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 221-230. [Link]
-
Taha, M. et al. (2020). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
-
Barriault, L. et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8295-8299. [Link]
-
Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Lian, Z. et al. (2024). Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. [Link]
-
Van der Veken, P. et al. (2022). Evaluation of potential acidic replacements for the acyl sulfonamide in 87. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Creative Biolabs. [Link]
-
Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar. [Link]
-
Greig, I. R. et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5081-5093. [Link]
-
Yousef, F. et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
-
MacMillan, D. W. C. et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(7), 4489-4496. [Link]
-
Wang, C. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8856. [Link]
-
Tidwell, R. R. et al. (1997). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 41(6), 1201-1206. [Link]
-
Lücking, U. et al. (2021). The Powerful Symbiosis Between Synthetic and Medicinal Chemistry. Chimia (Aarau), 75(4), 268-272. [Link]
-
Beier, P. et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(11), 7439-7447. [Link]
-
University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. [Link]
-
Grygorenko, O. O. et al. (2021). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. [Link]
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Safety Operating Guide
3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride proper disposal procedures
Subject: Operational Guide for the Safe Disposal of 3-(Difluoromethyl)cyclobutane-1-sulfonyl Chloride
Part 1: Executive Safety Summary
Do not treat this chemical as standard organic waste. 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride presents a dual-hazard profile: immediate acute toxicity/reactivity and persistent environmental regulation requirements.
-
Immediate Hazard: The sulfonyl chloride moiety (
) is vigorously water-reactive. Direct contact with water generates hydrochloric acid (HCl) gas and significant heat, capable of rupturing sealed waste containers. -
Long-term Hazard: The difluoromethyl group (
) classifies this material as an organofluorine compound. It requires high-temperature incineration to ensure complete destruction of the carbon-fluorine bonds.
Part 2: Chemical Architecture & Risk Profile
To safely dispose of this compound, you must understand the causality behind the protocols. We are managing two distinct functional groups:
| Functional Group | Hazard Mechanism | Operational Implication |
| Sulfonyl Chloride ( | Hydrolysis: Reacts with moisture to form sulfonic acid and HCl gas. Exotherm: Reaction releases energy, potentially boiling low-boiling solvents. | NEVER add water to the neat chemical. You must dilute first, then hydrolyze under controlled, basic conditions (Quenching). |
| Difluoromethyl ( | Stability: The C-F bond is chemically inert to standard hydrolysis. It persists in the aqueous waste stream. | Segregation: The final quenched mixture must be tagged as Halogenated Waste . It cannot be sewered, even if pH neutral. |
| Cyclobutane Ring | Ring Strain: Possesses | Combustion: Adds calorific value during incineration, aiding the destruction of the fluorinated fragments. |
Part 3: Stabilization & Quenching Protocol
This protocol converts the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt (
Prerequisites
-
PPE: Face shield (8-inch min), chemical-resistant gloves (Viton or heavy Nitrile), lab coat, and closed-toe shoes.
-
Engineering Control: All operations must occur inside a certified fume hood.[1]
Step-by-Step Methodology
1. Preparation of the Quench Bath Create a "heat sink" to absorb the exotherm of hydrolysis.
-
In a flask 3x the volume of your waste, prepare a 20% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution. -
Add crushed ice to this solution until it is a slush.
-
Note: Carbonates are preferred over Hydroxides (NaOH) to moderate the reaction rate, though they will produce
gas (frothing).
2. Dilution of the Agent [1]
-
Never quench the neat (pure) solid/oil.
-
Dissolve the 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride in an inert, non-water-miscible solvent such as Dichloromethane (DCM) or Toluene .
-
Ratio: Dilute at least 1:10 (Chemical : Solvent).
-
Why? The solvent acts as a heat buffer and prevents the formation of solid clumps that can encapsulate unreacted chloride, leading to "delayed bombs" in the waste container.
3. Controlled Hydrolysis (The Dropwise Addition)
-
With the alkaline ice bath stirring vigorously, add the diluted chemical solution dropwise .
-
Observation: You will see fizzing (
) and potential fogging (trace HCl). -
Temperature Control: Ensure the internal temperature remains
. If it spikes, stop addition and add more ice.
4. Verification & Phase Handling
-
After addition is complete, allow the mixture to stir for 30–60 minutes.
-
Test pH: The aqueous layer should remain basic (pH > 8). If acidic, add more solid Sodium Carbonate.
-
Crucial Step: Sulfonyl chlorides can be hydrophobic and "hide" in the organic layer. Stirring must be vigorous to ensure the hydrolysis occurs at the interface.[2]
Part 4: Workflow Visualization
The following diagram illustrates the logical flow of the quenching process, ensuring no critical safety checks are skipped.
Figure 1: Decision logic for the safe quenching and neutralization of sulfonyl chlorides.
Part 5: Waste Stream Segregation & Labeling
Once quenched, the material is chemically stable but legally hazardous.
The "Fluorine Trap" Many researchers mistakenly pour the aqueous layer down the drain after neutralization. Do not do this. The 3-(difluoromethyl)cyclobutane-1-sulfonate salt is a fluorinated organic compound.
| Waste Container Label | Contents | Disposal Method |
| Halogenated Organic Waste | DCM/Toluene (solvent) + Quenched Sulfonate Salt | High-Temp Incineration |
| Aqueous Waste (Toxic) | Aqueous layer (if separated) containing Sulfonate Salt | Incineration / Treatment |
Labeling Instructions:
-
Chemical Name: Write "Quenched 3-(Difluoromethyl)cyclobutane-1-sulfonyl chloride mixture."
-
Constituents: List the solvent (e.g., Dichloromethane 80%), Water (15%), and Fluorinated Organics (5%).
-
Hazard Checkbox: Mark "Corrosive" (if pH is high) and "Toxic."
-
Specific Note: Add a tag: "CONTAINS ORGANOFLUORINE - DO NOT BULK WITH NON-HALOGENATED SOLVENTS."
Part 6: Emergency Contingencies
Scenario A: Spillage inside Fume Hood
-
Do not use water. Water will generate a cloud of HCl gas.
-
Cover the spill with dry Sodium Bicarbonate or Calcium Carbonate powder.
-
Allow the powder to absorb the liquid and neutralize the acid slowly.
-
Scoop solids into a dry container labeled as hazardous waste.
Scenario B: Pressure Buildup in Waste Bottle
-
Cause: Waste was capped before hydrolysis was complete (CO2 evolution continued).
-
Action: Do not open. Place the bottle behind a blast shield. Notify EHS immediately. Venting must be done remotely or by a hazmat specialist.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[3][4][5][6][Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
